molecular formula C19H16F3NO B13427519 N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide CAS No. 21015-16-7

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide

Cat. No.: B13427519
CAS No.: 21015-16-7
M. Wt: 331.3 g/mol
InChI Key: TTXKZCZXOPNCEQ-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a phenylpropynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylphenethylamine and 3-phenylpropynoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(alpha-Methylphenethyl)-3-phenylpropynamide: Lacks the trifluoromethyl group.

    N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropanamide: Similar structure but with a propanamide instead of propynamide.

Uniqueness

N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropynamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.

Properties

CAS No.

21015-16-7

Molecular Formula

C19H16F3NO

Molecular Weight

331.3 g/mol

IUPAC Name

3-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-ynamide

InChI

InChI=1S/C19H16F3NO/c1-14(12-16-8-5-9-17(13-16)19(20,21)22)23-18(24)11-10-15-6-3-2-4-7-15/h2-9,13-14H,12H2,1H3,(H,23,24)

InChI Key

TTXKZCZXOPNCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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